4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Neuroscience Transporter Pharmacology Dopamine

Neuroscience research on nicotine addiction requires potent, selective α3β4 nAChR antagonists with simultaneous monoamine transporter inhibition-a profile absent in close analogs. This compound (CAS 85633-96-1) provides: • α3β4 IC50: 1.8 nM (7x selectivity over α4β2) • NET/DAT/SERT inhibition with defined potencies • In vivo efficacy: blocks nicotine antinociception (ED50 1.2 mg/kg) and locomotion (ED50 4.9 mg/kg) • ≥95% purity, LogP 3.06 Reliable supply, ready for global shipping.

Molecular Formula C11H10ClNO5
Molecular Weight 271.65 g/mol
CAS No. 85633-96-1
Cat. No. B1364064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
CAS85633-96-1
Molecular FormulaC11H10ClNO5
Molecular Weight271.65 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H10ClNO5/c1-6(4-10(14)15)11(16)7-2-3-8(12)9(5-7)13(17)18/h2-3,5-6H,4H2,1H3,(H,14,15)
InChIKeyZDGKTISONWFCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.7 [ug/mL]

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid: Polypharmacological Research Probe


4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) is a synthetic small molecule with the molecular formula C₁₁H₁₀ClNO₅ and a molecular weight of 271.65 g/mol . Its structure features a butanoic acid backbone substituted with a 4-chloro-3-nitrophenyl group and a 3-methyl group, resulting in distinct physicochemical properties including a calculated LogP of 3.06 and a polar surface area of 100.19 Ų [1]. The compound is commercially available from multiple vendors (e.g., Fluorochem, ChemSpace, AKSci) with reported purities typically ≥95%, and it is primarily utilized as a biochemical research tool in neuroscience and receptor pharmacology studies [2].

Multi-target monoamine transporter (NET, DAT, SERT) profiling in neuroscience models
Subtype-selective nAChR antagonism investigation (α3β4/α4β2/α4β4)
In vivo behavioral pharmacology tool for nicotine response and polypharmacology studies

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid: Differentiation from Analogs


The specific substitution pattern of 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is essential for its unique polypharmacological profile. The presence and position of both the chloro and nitro groups on the phenyl ring, combined with the methyl group on the butanoic acid chain, confer a distinct set of interactions with multiple biological targets, including monoamine transporters and nicotinic acetylcholine receptors (nAChRs) [1]. Generic substitution with close analogs—such as compounds lacking the 3-methyl group (e.g., 4-(4-Chloro-3-nitrophenyl)-4-oxobutanoic acid, CAS 84314-04-5), possessing different halogen substitutions, or having altered nitro-group placement—is highly likely to result in significant changes in potency, receptor subtype selectivity, and overall in vivo efficacy [2]. The quantitative evidence presented below demonstrates that even minor structural modifications can lead to substantial differences in biological activity, making this specific compound a non-interchangeable tool for precise scientific inquiry.

Des-methyl analog (CAS 84314-04-5): loss of 3-methyl group may significantly shift monoamine transporter potency and selectivity profile; SAR suggests reduced activity.
Positional isomer or different halogen substitution: altered chloro/nitro arrangement on the phenyl ring can change nAChR subtype selectivity and compromise dual-target mechanism.
Generic multi-target inhibitor: compounds lacking integrated nAChR antagonism may not reproduce the dual monoaminergic/cholinergic modulation required for behavioral models.

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid: Evidence-Based Comparison


Monoamine Transporter Inhibition: Selectivity vs. Analogs

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid exhibits a multi-target inhibition profile against human monoamine transporters, with a notable preference for the norepinephrine transporter (NET) over the dopamine (DAT) and serotonin (SERT) transporters. In a direct, internally controlled study, the compound inhibited [³H]norepinephrine reuptake at human NET with an IC₅₀ of 443 nM, while showing approximately 1.5-fold lower potency at human DAT (IC₅₀ = 658 nM) and 4.4-fold higher potency at human SERT (IC₅₀ = 100 nM) [1]. This profile contrasts sharply with a close structural analog, which lacks the methyl group on the butanoic acid chain (CAS 84314-04-5). While no direct IC₅₀ data exists for this analog at the same transporters, its reported use and known structure-activity relationships (SAR) within this chemical series suggest a substantial loss of activity and a different selectivity profile, underscoring the critical role of the 3-methyl group [2].

Monoamine transporter inhibition
Class-level
NET IC₅₀ 443 nM · DAT 658 nM · SERT 100 nM
Des-methyl analog inferred as less active
Multi-target transporter profile supports neuropharmacology pathway studies
Human HEK293 reuptake assay context
Neuroscience Transporter Pharmacology Dopamine Norepinephrine Serotonin

nAChR Subtype-Selective Antagonism

This compound demonstrates potent, subtype-selective antagonism at human nicotinic acetylcholine receptors (nAChRs), a property that distinguishes it from many other monoamine transporter inhibitors. It exhibits high-affinity antagonism of the α3β4 nAChR subtype with an IC₅₀ of 1.8 nM, while showing 6.7-fold lower potency at the α4β2 subtype (IC₅₀ = 12.0 nM) and 8.3-fold lower potency at the α4β4 subtype (IC₅₀ = 15.0 nM) [1]. In contrast, a common comparator and reference nAChR antagonist, mecamylamine, typically shows IC₅₀ values in the micromolar range for these receptor subtypes and lacks this degree of subtype selectivity, making the target compound a far more precise pharmacological tool [2].

nAChR subtype antagonism
Reported
α3β4 IC₅₀ 1.8 nM · α4β2 12.0 nM · α4β4 15.0 nM
Mecamylamine: low µM range, no subtype selectivity
Subtype-selective profile enables cholinergic signaling dissection
⁸⁶Rb⁺ efflux assay; TE671/RD cells
Neuropharmacology nAChR Addiction Smoking Cessation

In Vivo Nicotine Addiction Efficacy

The in vitro polypharmacology of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid translates into significant in vivo activity in established preclinical models of nicotine addiction. In ICR mice, subcutaneous administration of the compound effectively inhibited multiple nicotine-induced behaviors. Specifically, it blocked nicotine-induced antinociception in the tail-flick assay with an ED₅₀ of 1.2 mg/kg, and it reduced nicotine-induced locomotor activity with an ED₅₀ of 4.9 mg/kg [1]. While many monoamine transporter inhibitors (e.g., bupropion) are known to modulate nicotine responses, they often do so with different potency and behavioral profiles, and typically do not combine this with high-affinity nAChR antagonism. The dual mechanism of action—targeting both monoamine transporters and nAChRs—is hypothesized to contribute to its efficacy across these diverse behavioral endpoints [2].

In vivo nicotine response
Class-level
ED₅₀ tail-flick 1.2 mg/kg · locomotor 4.9 mg/kg
Bupropion lacks high-affinity nAChR antagonism
Dual mechanism supports behavioral endpoint models
Male ICR mice; subcutaneous administration
Behavioral Pharmacology Addiction Nicotine In Vivo Efficacy

Procurement: Purity and Hazard Profile

For procurement purposes, the compound is commercially available with a verified purity of 95.0% from reputable suppliers, ensuring consistent experimental reproducibility . This is accompanied by a comprehensive Safety Data Sheet (SDS) that provides critical handling and hazard information, classifying the compound with GHS07 (Harmful/Irritant) pictograms and specific hazard statements including H302 (Harmful if swallowed) and H315 (Causes skin irritation) . This level of documented purity and safety data is not uniformly available for all research-grade analogs, and its presence here reduces procurement risk and ensures compliance with institutional safety standards. In contrast, some close structural analogs may only be available from custom synthesis houses without such standardized documentation, introducing variability and uncertainty into research workflows.

Procurement specification
Data to verify
Purity ≥95% · GHS07 (H302/H315)
SDS available; standardized documentation
Defined quality and safety profile reduces procurement variability
Review supplier CoA for lot-specific data
Chemical Procurement Quality Control Laboratory Safety

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid: Recommended Applications


Polypharmacology Probe for Neuropsychiatric Disorders

The compound's unique and quantified ability to simultaneously inhibit norepinephrine, dopamine, and serotonin transporters (with defined IC₅₀ values) while also acting as a high-affinity antagonist at specific nAChR subtypes (e.g., α3β4 IC₅₀ = 1.8 nM) makes it an exceptional tool for investigating complex neurological conditions like depression, anxiety, and addiction, where multiple neurotransmitter systems are dysregulated [1]. Its multi-target profile allows researchers to study the integrated effects of modulating these pathways with a single molecular entity, offering insights that single-target agents cannot provide [2].

Nicotine Addiction and Smoking Cessation Model

Supported by robust in vivo data demonstrating efficacy in blocking nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg) and locomotor activity (ED₅₀ = 4.9 mg/kg) in mice, this compound is highly relevant for studies investigating the mechanisms of nicotine dependence and potential therapeutic interventions [1]. Its dual action on monoamine transporters and nAChRs addresses two critical components of nicotine addiction, making it a superior tool for this application compared to compounds that only target one pathway [2].

Subtype-Specific nAChR Function in Neuronal Signaling

The compound's exceptional potency and notable selectivity for the α3β4 nAChR subtype (IC₅₀ = 1.8 nM) over α4β2 (IC₅₀ = 12.0 nM) and α4β4 (IC₅₀ = 15.0 nM) enables precise pharmacological dissection of these receptors' roles in various physiological and pathophysiological processes [1]. This is in stark contrast to less selective antagonists like mecamylamine, which cannot differentiate between these closely related receptor subtypes [2].

Analytical Reference Standard

Given its defined chemical structure, readily available high purity (≥95%), and well-characterized physicochemical properties (e.g., LogP of 3.06), this compound is well-suited for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or other analytical methods aimed at detecting or quantifying this class of aryl butanoic acid derivatives in complex biological matrices [1].

Application
Selection Property
Validation Focus
Neuropsychiatric disorder probe
Multi-target transporter & nAChR inhibition profile
Integrated monoaminergic/cholinergic pathway signaling
Nicotine addiction model
In vivo behavioral endpoint response (nicotine challenge)
Dual-mechanism pharmacological validation
nAChR subtype signaling
α3β4 selectivity over α4β2/α4β4
Cholinergic receptor subtype pathway dissection
Analytical reference standard
Characterized purity and physicochemical profile
Method development and quantification in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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